

MGAT5 Expression: A Double-Edged Sword in Cancer Patient Survival

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Compound of Interest

Compound Name: MGAT5

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New comparative analysis reveals the complex and often contradictory role of Mannosyl (alpha-1,6-)-glycoprotein beta-1,6-N-acetyl-glucosaminyltransferase 5 (**MGAT5**) expression in cancer patient survival. This guide synthesizes data from multiple studies to provide researchers, scientists, and drug development professionals with a comprehensive overview of **MGAT5**'s prognostic significance across various malignancies. Elevated **MGAT5** expression is frequently associated with poor prognosis in several cancer types, including colorectal, breast, hepatocellular, and gastric cancers, while in other cancers, such as non-small-cell lung cancer, lower expression levels have been linked to worse outcomes.^[1] This variability underscores the context-dependent nature of **MGAT5**'s role in tumor progression.

Comparative Survival Analysis

The prognostic value of **MGAT5** expression varies significantly across different cancer types. The following table summarizes quantitative data from key studies, highlighting the hazard ratios (HR) for overall survival (OS) and disease-free survival (DFS) in relation to **MGAT5** expression levels. High **MGAT5** expression is a strong indicator of poor prognosis in colorectal, breast, and hepatocellular carcinoma. In contrast, the data for gastric and lung cancer suggests a more nuanced role.

Cancer Type	Patient Cohort Size	Method of MGAT5 Detection	Key Findings	Hazard Ratio (95% CI)	p-value	Reference
Colorectal Cancer	Varies by study	Immunohistochemistry (IHC), TCGA RNA-seq	High MGAT5 expression correlates with poor overall survival and is associated with the epithelial-mesenchymal transition (EMT) pathway.	HR > 1 (Specific values vary)	< 0.05	TCGA, Various Studies
Breast Cancer	1091 (TCGA)	RNA-seq	A 19-glycogene signature including MGAT5 separates patients into high- and low-risk groups with distinct overall survival. [2] High MGAT5 expression	Not explicitly stated for MGAT5 alone	< 0.001 (for 19-gene signature)	[2] [3]

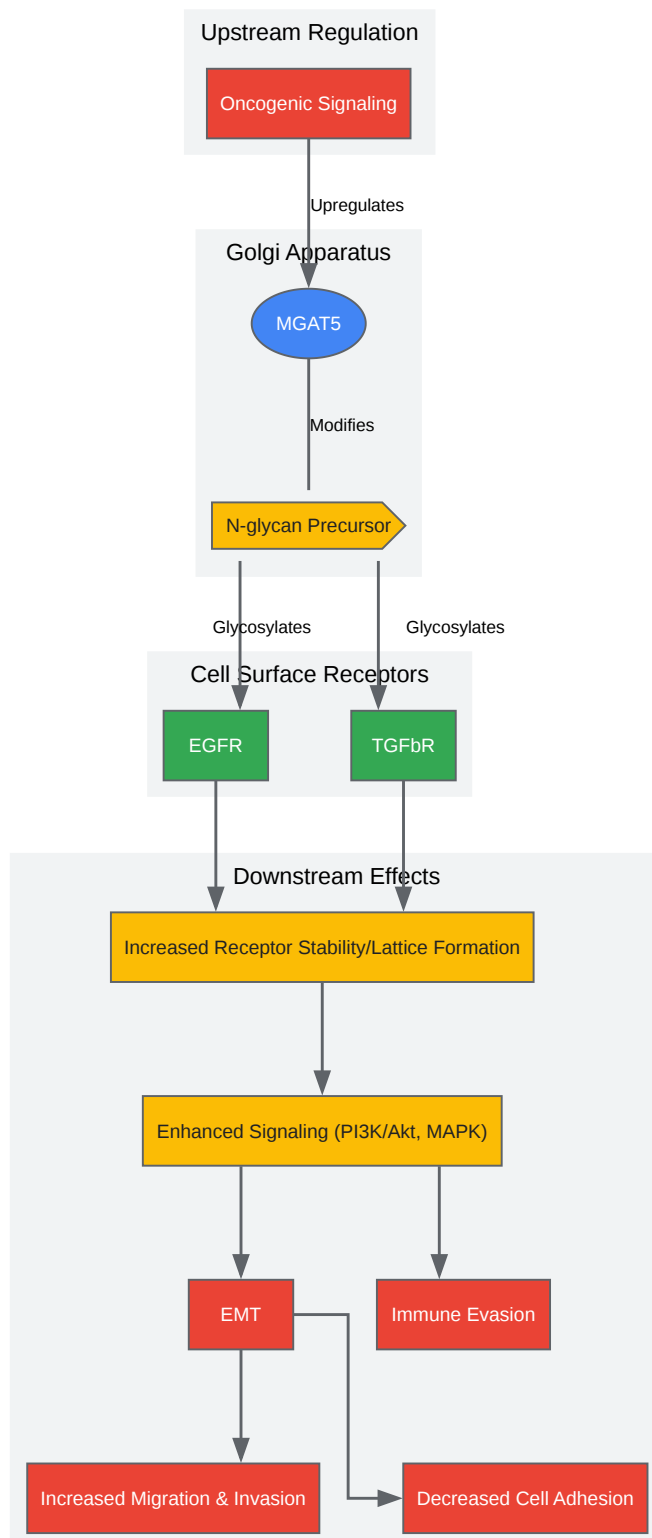
			is validated in breast cancer tissues.[2]			
Hepatocellular Carcinoma	Varies by study	IHC, RNA- seq	Overexpre ssion of MGAT5 is linked to tumor aggressive ness and poor prognosis. [1]	HR > 1 (Specific values vary)	< 0.05	[1]
Gastric Cancer	Varies by study	IHC	Overexpre ssion of MGAT5 has been linked to poor prognosis. [1]	HR > 1 (Specific values vary)	< 0.05	[1]
Lung Cancer	Varies by study	TCGA RNA-seq	A study on a 19- glycogene signature including MGAT5 showed prognostic value.	Not explicitly stated for MGAT5 alone	< 0.05	Various Studies

The MGAT5 Signaling Axis and its Role in Cancer Progression

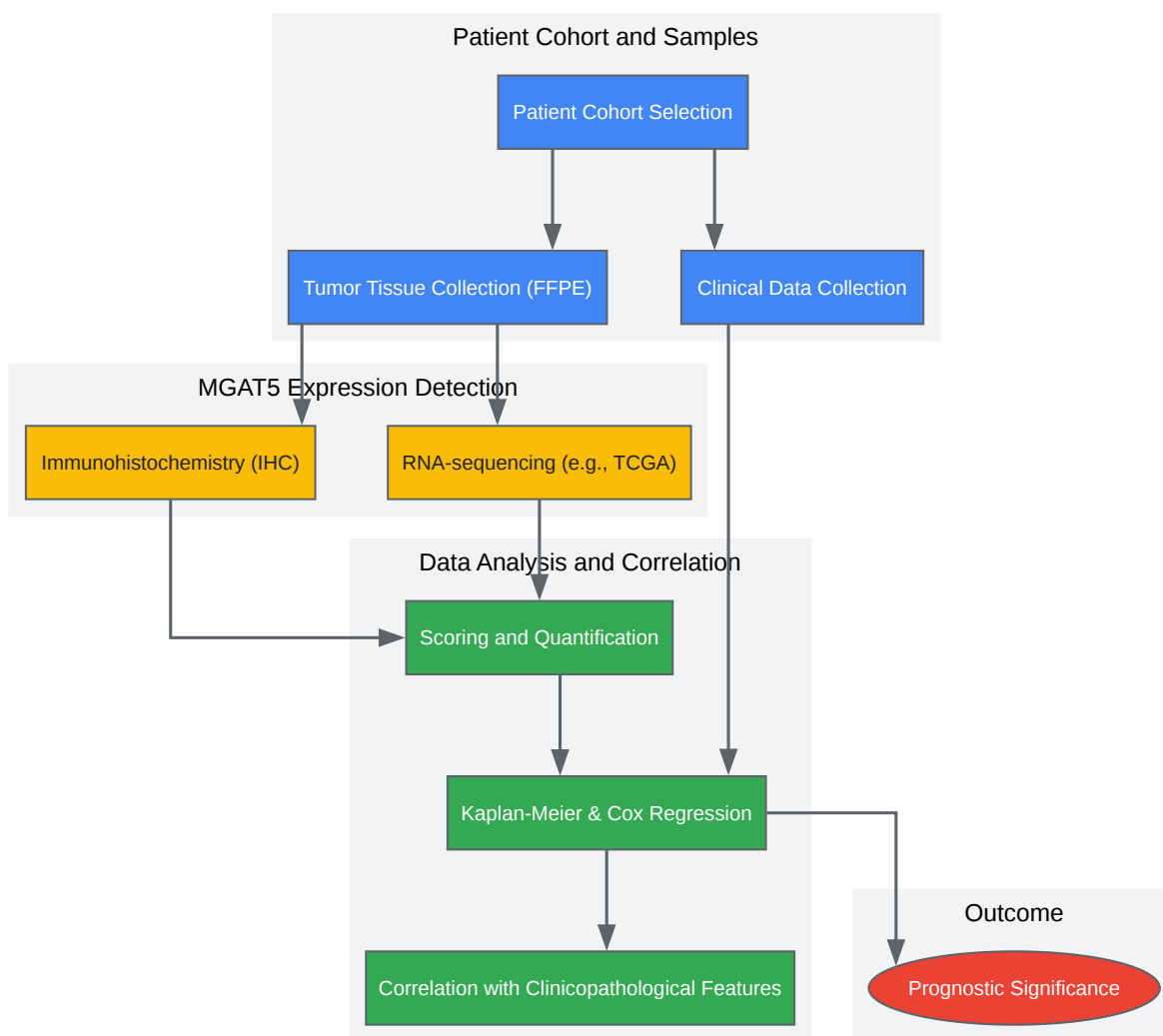
MGAT5 is a critical enzyme in the N-glycosylation pathway, catalyzing the addition of β 1,6-N-acetylglucosamine branches to N-glycans on cell surface receptors. This modification can profoundly alter the function of key signaling molecules, such as the Epidermal Growth Factor Receptor (EGFR) and the Transforming Growth Factor-beta (TGF- β) receptor, promoting cancer cell migration, invasion, and resistance to apoptosis.^{[4][5][6]}

The following diagram illustrates the central role of **MGAT5** in modulating these critical signaling pathways.

MGAT5 Signaling Pathway in Cancer



Experimental Workflow for MGAT5 Survival Analysis



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